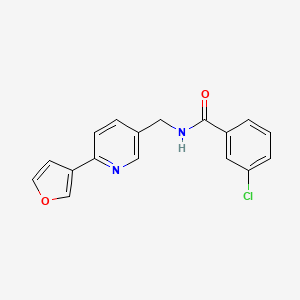

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has attracted significant attention in scientific research. It is a novel small-molecule inhibitor that has shown promising results in various studies.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity: Research indicates that compounds similar to 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. These compounds can potentially inhibit the proliferation of cancer cells by interfering with specific cellular pathways . This makes them promising candidates for developing new anticancer drugs.

Antimicrobial Properties: The structural components of this compound, particularly the furan and pyridine rings, are known to enhance antimicrobial activity. This compound could be explored for its potential to combat bacterial and fungal infections, offering a new avenue for antibiotic development .

Chemical Synthesis

Suzuki–Miyaura Coupling Reactions: The benzamide moiety in this compound can be utilized in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This application is crucial for creating complex molecules in pharmaceuticals and materials science .

Material Science

Organic Semiconductors: The unique electronic properties of the furan and pyridine rings in this compound make it a candidate for use in organic semiconductors. These materials are essential for developing flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Research

Enzyme Inhibition Studies: This compound can be used to study enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes. Understanding how this compound interacts with these enzymes can provide insights into metabolic processes and aid in the design of enzyme inhibitors for therapeutic use .

Agricultural Chemistry

Pesticide Development: The structural features of this compound suggest potential use in developing new pesticides. Its ability to disrupt specific biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control agents .

Environmental Science

Pollutant Degradation: Compounds like 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be studied for their ability to degrade environmental pollutants. Their chemical structure may facilitate the breakdown of harmful substances, contributing to cleaner and safer environments .

Medicinal Chemistry

Drug Design and Development: The compound’s unique structure allows for the exploration of its potential as a lead compound in drug design. By modifying its chemical structure, researchers can develop new drugs with improved efficacy and reduced side effects .

Toxicology

Toxicity Profiling: Understanding the toxicological profile of this compound is essential for its safe application in various fields. Studies on its toxicity can help determine safe dosage levels and identify any potential adverse effects on human health and the environment .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways .

Result of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to exhibit a wide range of biological activities .

properties

IUPAC Name |

3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-15-3-1-2-13(8-15)17(21)20-10-12-4-5-16(19-9-12)14-6-7-22-11-14/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGFMYLZBSGYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)

![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)

![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2448859.png)